Butyl butane-1-sulfonate

Description

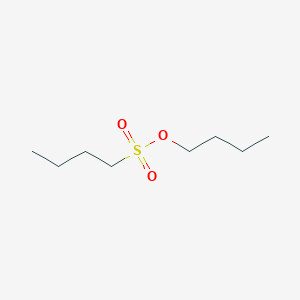

Structure

3D Structure

Properties

IUPAC Name |

butyl butane-1-sulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O3S/c1-3-5-7-11-12(9,10)8-6-4-2/h3-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZWQNMUGNDAMBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOS(=O)(=O)CCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00563589 | |

| Record name | Butyl butane-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00563589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2374-66-5 | |

| Record name | Butyl butane-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00563589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry of Butyl Butane 1 Sulfonate

Direct Esterification Pathways

Direct esterification methods involve the direct reaction of a sulfonic acid or its activated form with an alcohol. These are among the most straightforward approaches to synthesizing sulfonate esters.

Reaction of Butane-1-sulfonic Acid with Butanol

The esterification of butane-1-sulfonic acid with butanol represents a classic acid-catalyzed condensation reaction. This equilibrium-driven process typically requires the removal of water to drive the reaction towards the formation of the desired ester, butyl butane-1-sulfonate (B1229382). While specific studies detailing this exact reaction are not extensively available in the reviewed literature, the general principles of Fischer-Speier esterification can be applied. The reaction is generally catalyzed by a strong acid.

Key parameters that would influence this reaction include:

Catalyst: Strong acids are necessary to protonate the sulfonic acid, making it more susceptible to nucleophilic attack by butanol.

Temperature: Elevated temperatures are typically required to achieve a reasonable reaction rate.

Removal of Water: Continuous removal of the water byproduct is crucial to shift the equilibrium towards the product side and maximize the yield of the sulfonate ester.

Utilizing Butane-1-sulfonyl Chloride as a Reagent for Esterification

A more common and generally more efficient method for the synthesis of sulfonate esters is the reaction of a sulfonyl chloride with an alcohol in the presence of a base. eurjchem.com In this case, butane-1-sulfonyl chloride is reacted with butanol. The base, often a tertiary amine like pyridine (B92270) or triethylamine, serves to neutralize the hydrochloric acid that is formed as a byproduct, thereby driving the reaction to completion.

This method offers several advantages over the direct esterification of the sulfonic acid, including milder reaction conditions and generally higher yields. The reaction mechanism involves the nucleophilic attack of the alcohol on the electrophilic sulfur atom of the sulfonyl chloride.

Indirect Synthetic Routes and Derivatization Strategies

Indirect methods for the synthesis of butyl butane-1-sulfonate or related structures often involve the use of cyclic sulfonate esters or the derivatization of other functional groups.

Incorporation of Butane-1-sulfonate Moiety via 1,4-Butanesultone (Contextual for sulfobutyl group functionalization)

1,4-Butanesultone is a cyclic ester of 4-hydroxybutanesulfonic acid and serves as a versatile reagent for introducing the sulfobutyl group onto various nucleophiles. wikipedia.org While this does not directly yield this compound, it is a highly relevant contextual method for the functionalization of molecules with a sulfobutyl moiety. The reaction involves the ring-opening of the sultone by a nucleophile, such as an alcohol. For instance, the reaction of 1,4-butanesultone with an alcohol (ROH) in the presence of a base would yield an ω-alkoxybutanesulfonate.

This strategy is widely employed to enhance the water solubility of hydrophobic molecules by introducing the highly polar sulfonate group. wikipedia.org For example, it is used in the preparation of ionic liquids and for the modification of biomolecules. wikipedia.org

Synthesis from Related Sulfonyl Halides and Alcoholic Components

The general principle of using sulfonyl halides for esterification can be extended to various sulfonyl halides and alcoholic components. While the primary focus is on butane-1-sulfonyl chloride and butanol, other related starting materials could theoretically be employed. For instance, other butyl isomers or functionalized butanols could be reacted with butane-1-sulfonyl chloride to generate a library of related sulfonate esters. Similarly, other sulfonyl halides could be reacted with butanol. The reactivity of the sulfonyl halide and the alcohol, as well as steric hindrance, would be key factors in determining the success of such reactions.

Optimization of Reaction Parameters for Yield and Selectivity

The optimization of reaction parameters is critical for maximizing the yield and purity of the desired sulfonate ester while minimizing the formation of byproducts. Key parameters to consider include:

Temperature: The reaction temperature can significantly influence the reaction rate. Higher temperatures generally lead to faster reactions but can also promote side reactions.

Catalyst: In the case of direct esterification, the choice and concentration of the acid catalyst are crucial. For reactions involving sulfonyl chlorides, the nature and amount of the base can affect the reaction efficiency.

Molar Ratio of Reactants: The stoichiometry of the reactants can be adjusted to drive the reaction towards the product. For example, using an excess of the alcohol can help to maximize the conversion of the sulfonyl chloride.

Solvent: The choice of solvent can impact the solubility of the reactants and the stability of any intermediates, thereby influencing the reaction outcome.

Reaction Time: Monitoring the reaction progress over time is essential to determine the optimal reaction duration for achieving maximum yield.

Systematic studies, such as Design of Experiments (DoE), can be employed to efficiently explore the effects of these parameters and their interactions to identify the optimal conditions for the synthesis of this compound.

Catalytic Systems for Esterification

The esterification of sulfonic acids with alcohols to form sulfonate esters is often a slow and reversible reaction, necessitating the use of a catalyst to achieve reasonable reaction rates and yields. Common catalytic systems include Brønsted acids and ionic liquids.

Brønsted Acids: Conventional Brønsted acids, such as sulfuric acid and p-toluenesulfonic acid, are effective catalysts for the Fischer-Speier esterification of carboxylic acids and can also be applied to the synthesis of sulfonate esters. However, their use can lead to corrosion issues and the formation of byproducts, complicating purification. To overcome these limitations, solid acid catalysts have been explored. For instance, sulfonic acid-functionalized hybrid silicas have been synthesized and used in the esterification of acetic acid with butanol. These catalysts, prepared by grafting and co-condensation followed by oxidation of thiol precursors, demonstrate good catalytic activity.

A notable example of a Brønsted acid catalyst is 4-(succinimido)-1-butane sulfonic acid (SBSA), which can be prepared by the reaction of succinimide (B58015) and 1,4-butane sultone. This catalyst has been shown to be efficient and reusable for various organic transformations under solvent-free conditions, highlighting its potential for greener synthetic approaches.

Ionic Liquids (ILs): Ionic liquids, particularly those with acidic properties, have emerged as promising catalysts and solvents for a range of chemical reactions, including esterifications. Their low vapor pressure, high thermal stability, and tunable properties make them attractive alternatives to traditional volatile organic solvents and corrosive acid catalysts.

Sulfonic acid-functionalized ionic liquids (SAILs) are a class of Brønsted acidic ionic liquids that have been successfully employed as catalysts in esterification reactions. For example, 1-(4-sulfonic acid)-butyl-3-methylimidazolium hydrogen sulfate (B86663) has been investigated as a catalyst for esterification, demonstrating improved catalytic activity compared to conventional acids in some cases. The catalytic performance of these ionic liquids is influenced by the nature of both the cation and the anion, as well as the presence of the sulfonic acid group. Research on the esterification of n-butanol with acetic acid has shown that Brønsted acidic ionic liquids can provide excellent yields and can be recycled with minimal loss of activity.

Solvent Selection and Its Influence on Reaction Efficiency

The choice of solvent can significantly impact the efficiency of sulfonate ester synthesis. The solvent's role extends beyond simply dissolving the reactants; it can influence reaction rates, equilibrium positions, and the ease of product separation.

In the synthesis of sulfonate esters, a variety of organic solvents can be employed, including dichloromethane, 1,2-dichloroethane, acetonitrile, and toluene. The selection of a suitable solvent often depends on the specific reactants and catalyst being used. For instance, in the synthesis of 1,4-butane sultone, a precursor for some sulfonic acids, high-boiling, water-immiscible solvents like 1,2-dichlorobenzene (B45396) have been used to protect the product from hydrolysis.

The polarity of the solvent can play a crucial role. In some cases, polar aprotic solvents may be favored to facilitate the dissolution of ionic intermediates and catalysts. However, the trend towards greener chemistry encourages the use of more environmentally benign solvents or, ideally, solvent-free conditions. The use of ionic liquids as both solvent and catalyst is a prime example of this approach, simplifying the reaction setup and workup procedures.

Temperature and Pressure Effects on Product Formation

Temperature and pressure are critical parameters that control the rate and extent of sulfonate ester formation.

Temperature: Generally, an increase in reaction temperature leads to a higher reaction rate. However, for reversible reactions like esterification, higher temperatures can also shift the equilibrium, not always in favor of the product. Moreover, elevated temperatures can lead to side reactions and decomposition of reactants or products. Studies on the formation of methyl ester sulfonates have shown that increasing the sulfonation temperature from 80°C to 100°C can lead to higher product yields and viscosity. ugm.ac.id For instance, in one study, the highest yield of methyl ester sulfonate (98.67%) was achieved at 100°C with a reaction time of 40 minutes. ugm.ac.id However, it is crucial to find an optimal temperature that balances reaction rate, yield, and selectivity. For the synthesis of some sulfonate esters, reaction temperatures in the range of -10 to +10 °C have been found to be preferable to minimize side reactions.

Pressure: The effect of pressure on the synthesis of sulfonate esters is less commonly reported than temperature effects, particularly for liquid-phase reactions. For reactions that involve gaseous reactants or produce gaseous byproducts, pressure can be a significant factor. In the synthesis of 1,4-butane sultone, a precursor, reduced pressure is often employed during the cyclization and purification steps to facilitate the removal of water and other volatile components, driving the reaction to completion and yielding a purer product. For example, the dehydration of 4-hydroxybutanesulfonic acid to 1,4-butane sultone is carried out under vacuum at elevated temperatures.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly being applied to the synthesis of sulfonate esters, including this compound.

Development of Sustainable Synthetic Protocols

Sustainable synthetic protocols for this compound focus on several key areas:

Use of Renewable Feedstocks: While the direct synthesis from renewable butanol is a step in the right direction, further advancements could involve sourcing butanesulfonic acid from bio-based precursors.

Catalyst Reusability: The development of heterogeneous catalysts, such as solid-supported sulfonic acids and recyclable ionic liquids, is a cornerstone of sustainable synthesis. These catalysts can be easily separated from the reaction mixture and reused, reducing waste and cost. For example, sulfonic acid functionalized ionic liquids have been shown to be recyclable for multiple cycles without a significant loss in catalytic activity in esterification reactions.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a key principle of green chemistry. This involves minimizing the use of protecting groups and auxiliary substances.

Energy Efficiency: Employing energy-efficient methods, such as microwave-assisted synthesis, can significantly reduce the energy consumption of the process. Microwave heating can lead to faster reaction times and higher yields compared to conventional heating methods. nih.gov

Solvent-Free or Low-Environmental-Impact Approaches

A major focus of green chemistry is the reduction or elimination of volatile organic solvents (VOCs), which are often toxic, flammable, and contribute to air pollution.

Solvent-Free Synthesis: Conducting reactions without a solvent is a highly desirable green approach. This not only eliminates the environmental and health hazards associated with the solvent but also simplifies the purification process. The use of solid acid catalysts or acidic ionic liquids can facilitate solvent-free esterification reactions. For instance, the synthesis of various pyran derivatives has been successfully carried out under solvent-free conditions using 4-(succinimido)-1-butane sulfonic acid as a catalyst. The synthesis of n-butyl acetate (B1210297) has also been achieved under solventless conditions using sulfonic acid functionalized ionic liquids as catalysts, demonstrating the feasibility of this approach for ester synthesis.

Low-Environmental-Impact Solvents: When a solvent is necessary, the use of greener alternatives is encouraged. Water is an ideal green solvent, although its use in esterification can be challenging due to the reversible nature of the reaction. Supercritical fluids, such as carbon dioxide, and bio-derived solvents are also being explored as replacements for traditional organic solvents. The use of ionic liquids as both catalyst and solvent also represents a low-environmental-impact approach due to their negligible vapor pressure.

Mechanistic Investigations and Chemical Transformations of Butyl Butane 1 Sulfonate

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions are a fundamental class of reactions in organic chemistry where a nucleophile, an electron-rich species, selectively bonds with or attacks the positive or partially positive charge of an atom or a group of atoms to replace a leaving group. In the context of Butyl butane-1-sulfonate (B1229382), these reactions are pivotal to its chemical behavior.

Butyl Butane-1-sulfonate as an Electrophile and Alkylating Agent

In this compound, the carbon atom of the butyl group attached to the sulfonate oxygen is electron-deficient due to the strong electron-withdrawing nature of the butanesulfonate group. This electron deficiency makes the butyl group an electrophilic center, susceptible to attack by nucleophiles. Consequently, this compound can act as an effective butylating agent, transferring a butyl group to a nucleophile.

This reactivity is characteristic of a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.org The rate of such a reaction is dependent on the concentration of both the this compound (the substrate) and the attacking nucleophile. wikipedia.orgchemicalnote.com Given that this compound is a primary alkyl sulfonate, the SN2 pathway is generally favored due to the relatively unhindered nature of the electrophilic carbon atom, which allows for the backside attack of the nucleophile. wikipedia.org The general scheme for this alkylation reaction can be represented as follows, where Nu⁻ is the nucleophile:

Nu⁻ + CH₃CH₂CH₂CH₂OSO₂CH₂CH₂CH₂CH₃ → Nu-CH₂CH₂CH₂CH₃ + CH₃CH₂CH₂CH₂SO₃⁻

The Butane-1-sulfonate Group as a Leaving Group in Substitution Reactions

The efficiency of a nucleophilic substitution reaction is significantly influenced by the ability of the leaving group to depart from the substrate. The butane-1-sulfonate anion (CH₃CH₂CH₂CH₂SO₃⁻) is an excellent leaving group. Its effectiveness stems from its stability as an independent species. The negative charge on the departing butane-1-sulfonate anion is delocalized through resonance across the three oxygen atoms of the sulfonate group. This charge delocalization stabilizes the anion, making it a weak base and, consequently, a good leaving group.

The stability of the butane-1-sulfonate anion is comparable to other well-known good leaving groups like tosylates and mesylates. This stability facilitates the cleavage of the C-O bond during the nucleophilic attack, promoting the forward progress of the substitution reaction. The low basicity of the butane-1-sulfonate anion means it has a low tendency to recombine with the electrophilic carbon center, thus favoring the formation of the substitution product.

Stereochemical Aspects of this compound Reactions

While this compound itself is an achiral molecule, its reactions with nucleophiles at a chiral center would be expected to proceed with a predictable stereochemical outcome. For primary alkyl sulfonates like this compound, nucleophilic substitution predominantly occurs via the SN2 mechanism. wikipedia.org A hallmark of the SN2 reaction is the inversion of stereochemistry at the reaction center. chemicalnote.com

This stereospecificity arises from the concerted nature of the SN2 mechanism, where the nucleophile attacks the electrophilic carbon from the side opposite to the leaving group (backside attack). wikipedia.org As the new bond between the nucleophile and the carbon atom forms, the bond between the carbon atom and the leaving group (butane-1-sulfonate) breaks simultaneously. This process forces the other three substituents on the carbon to "invert" or "flip over," much like an umbrella inverting in a strong wind. Therefore, if a chiral version of a butyl sulfonate were to undergo an SN2 reaction, the product would have the opposite stereochemical configuration compared to the reactant.

Hydrolytic and Solvolytic Degradation Pathways

Hydrolysis and solvolysis are specific types of nucleophilic substitution reactions where the nucleophile is water (hydrolysis) or a solvent molecule (solvolysis), respectively. These reactions are important for understanding the stability and degradation of this compound in various environments.

Kinetics and Thermodynamics of Ester Hydrolysis

The hydrolysis of sulfonate esters can, in principle, occur through two main pathways: cleavage of the carbon-oxygen (C-O) bond or cleavage of the sulfur-oxygen (S-O) bond. For primary alkyl sulfonates like this compound, the attack of a nucleophile (in this case, water) at the α-carbon of the alkyl group (C-O cleavage) is generally the favored pathway, especially under neutral or acidic conditions.

The alkaline hydrolysis of sulfonate esters has been a subject of considerable study, with debates around whether the mechanism is a concerted, single-step process or a stepwise addition-elimination process involving a pentacoordinate intermediate. nih.govsemanticscholar.org Recent studies on similar sulfonate esters suggest a concerted pathway for the reaction with hydroxide (B78521) ions. nih.govsemanticscholar.org

The rate of hydrolysis is influenced by factors such as pH and temperature. Generally, the hydrolysis of esters is catalyzed by both acid and base. chemguide.co.uklibretexts.org Under acidic conditions, the sulfonate oxygen can be protonated, making the leaving group even better. Under basic conditions, the stronger nucleophile, hydroxide ion (OH⁻), is present, leading to a faster reaction rate compared to neutral water.

Solvent Effects on Solvolysis Mechanisms

The solvent plays a crucial role in solvolysis reactions, not only as the nucleophile but also by influencing the reaction mechanism and rate. The choice of solvent can affect the stability of the reactants, transition states, and products. wikipedia.org

For a primary alkyl sulfonate like this compound, which is expected to react primarily through an SN2 mechanism, the solvent effect can be significant. Polar aprotic solvents, such as acetone (B3395972) or dimethylformamide (DMF), are known to accelerate SN2 reactions. ucalgary.ca These solvents can solvate the cation but not the anionic nucleophile, leaving the nucleophile "naked" and more reactive. ucalgary.ca

Elimination Reactions and Competing Pathways

This compound, as a primary alkyl sulfonate, can undergo elimination reactions, primarily through the E2 mechanism, which often competes with nucleophilic substitution (SN2) reactions. The butane-1-sulfonate group is an excellent leaving group due to the resonance stabilization of the resulting sulfonate anion, making both elimination and substitution pathways viable. youtube.comperiodicchemistry.commasterorganicchemistry.com

The dominant pathway is heavily influenced by the reaction conditions, particularly the nature of the base/nucleophile, temperature, and solvent. pitt.eduleah4sci.com

E2 Elimination: The bimolecular elimination (E2) mechanism is a concerted, one-step process where a base abstracts a proton from the β-carbon (the carbon adjacent to the one bearing the sulfonate group) at the same time the C-O bond to the leaving group cleaves, forming a double bond. pharmaguideline.comlumenlearning.com For this compound, this would involve the removal of a proton from the second carbon of the butyl chain, leading to the formation of but-1-ene.

This pathway is favored by the use of strong, sterically hindered bases. youtube.compitt.edu The bulkiness of the base discourages it from acting as a nucleophile and attacking the sterically accessible α-carbon (required for SN2), thus favoring the abstraction of a β-proton. youtube.commasterorganicchemistry.com

Competing SN2 Substitution: In the SN2 mechanism, a nucleophile directly attacks the electrophilic α-carbon, displacing the butane-1-sulfonate leaving group in a single, concerted step. leah4sci.com Because this compound is a primary sulfonate ester, its α-carbon is unhindered and highly susceptible to SN2 attack. masterorganicchemistry.com This pathway is favored when strong, but small (unhindered), nucleophiles are used. libretexts.org

E1 and SN1 Pathways: The unimolecular E1 and SN1 pathways are generally not significant for primary alkyl sulfonates like this compound. pitt.edumasterorganicchemistry.com These mechanisms proceed through a carbocation intermediate, and a primary carbocation is highly unstable and thus energetically unfavorable to form. pitt.eduleah4sci.com

Factors Influencing Reaction Pathways: Several factors can be manipulated to favor either elimination or substitution.

Base/Nucleophile Strength and Steric Hindrance: This is a critical factor. Strong, bulky bases like potassium tert-butoxide favor the E2 pathway. youtube.commasterorganicchemistry.com Strong, unhindered nucleophiles/bases such as hydroxide or ethoxide can lead to a mixture of SN2 and E2 products, with SN2 often predominating for primary substrates. youtube.commasterorganicchemistry.com

Temperature: Higher temperatures generally favor elimination over substitution. pitt.edumasterorganicchemistry.commasterorganicchemistry.com Elimination reactions result in an increase in the number of molecules in the system, leading to a positive entropy change, which is favored at higher temperatures.

Solvent: Polar aprotic solvents, such as acetone or DMSO, can increase the rate of E2 reactions. iitk.ac.in

The interplay of these factors determines the product distribution in the reaction of this compound.

| Factor | Condition Favoring E2 Elimination | Condition Favoring SN2 Substitution | Rationale |

|---|---|---|---|

| Base/Nucleophile | Strong, sterically hindered base (e.g., potassium tert-butoxide) | Strong, unhindered nucleophile (e.g., sodium ethoxide, sodium hydroxide) | Bulky bases are poor nucleophiles and preferentially abstract a β-proton. Small nucleophiles can easily access the primary α-carbon for substitution. youtube.commasterorganicchemistry.com |

| Temperature | High | Low | Elimination has a higher activation energy and is more entropically favored, thus becoming more dominant at elevated temperatures. masterorganicchemistry.com |

| Solvent | Polar aprotic (e.g., DMSO, DMF) | Polar aprotic solvents are generally suitable for SN2 as well. | Polar aprotic solvents enhance the reactivity of the base, favoring the bimolecular E2 pathway. iitk.ac.in |

Oxidative and Reductive Transformations of the Butyl Sulfonate Structure

The this compound molecule has two main components susceptible to chemical transformation: the sulfonate ester functional group and the two alkyl (butyl) chains.

Oxidative Transformations: The sulfur atom in the butane-1-sulfonate group is in its highest possible oxidation state (+6), and therefore, it cannot be further oxidized. However, the alkyl C-H bonds of the two butyl chains can undergo oxidation under certain conditions, though these reactions are not specific to the sulfonate functionality and typically require potent reagents or specific catalysts.

Free-Radical Oxidation: In the presence of strong initiators like UV light or peroxides, alkanes can undergo free-radical halogenation, which is a form of oxidation. srmist.edu.inwikipedia.orgmasterorganicchemistry.com This process is generally unselective and can lead to a mixture of halogenated products along the butyl chains. wikipedia.org

Catalytic C-H Oxidation: Advanced catalytic systems involving transition metals (e.g., iron, manganese) can achieve selective oxidation of aliphatic C-H bonds to alcohols, ketones, or carboxylic acids. acs.orgmdpi.com The specific site of oxidation depends on the catalyst and the electronic environment of the C-H bonds. mdpi.com The electron-withdrawing nature of the sulfonate group tends to deactivate adjacent C-H bonds, making them less susceptible to oxidation. acs.org

These oxidative transformations are generally challenging to control and are not common manipulations for simple alkyl sulfonates unless specific synthetic goals are desired.

Reductive Transformations: The sulfonate ester group is generally stable and resistant to mild reducing agents. nih.govresearchgate.net However, it can be cleaved under more forceful reducing conditions.

Reduction of the Sulfonate Ester: The C–O bond of the sulfonate ester can be cleaved by certain reducing agents. For instance, some sulfonate esters can be reduced with reagents like sodium borohydride (B1222165) in polyethylene (B3416737) glycols or through catalytic methods. acs.org The reduction typically converts the alkyl portion of the ester back to an alkane or an alcohol. For example, reduction could potentially cleave the ester to yield butane (B89635) and butane-1-sulfonic acid, or butan-1-ol and a reduced sulfur species. Some specialized sulfonate esters are designed to be labile to specific reducing agents like zinc or iron. nih.gov

Stability to Mild Reductants: It is noteworthy that many sulfonate esters are stable to conditions such as catalytic hydrogenation and mild hydride reagents like sodium borohydride under standard conditions, which allows for the selective reduction of other functional groups within a molecule. nih.gov Some reductively-labile sulfonate esters have been developed for specific applications, often involving triggering mechanisms within the molecule. nih.gov

| Transformation Type | Reagents/Conditions | Affected Part of Molecule | Potential Products | Notes |

|---|---|---|---|---|

| Oxidation | Strong oxidizing agents, metal catalysts (e.g., Fe, Mn), UV light + halogen | Alkyl (butyl) chains | Alcohols, ketones, carboxylic acids, or halogenated alkanes | Sulfur is in its highest oxidation state (+6) and cannot be oxidized. The alkyl chains are generally inert and require harsh conditions to oxidize. wikipedia.orgmdpi.comacs.org |

| Reduction | Strong reducing agents (e.g., NaBH4 in specific solvents, Zn, Fe) | Sulfonate ester group (C-O bond) | Butan-1-ol, butane, butane-1-sulfonic acid | Sulfonate esters are generally stable to mild reducing conditions. The specific products depend on the reducing agent and reaction mechanism. nih.govacs.org |

Advanced Spectroscopic Characterization and Computational Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

High-resolution NMR spectroscopy is a primary tool for the structural elucidation of organic molecules. For Butyl butane-1-sulfonate (B1229382) (C₄H₉SO₂(OC₄H₉)), both ¹H and ¹³C NMR are expected to provide definitive information about its carbon skeleton and the environment of each proton.

The structure contains two distinct butyl chains: one bonded directly to the sulfur atom (S-butyl) and the other bonded to an oxygen atom (O-butyl). This asymmetry leads to a unique set of signals for each chain.

¹H NMR Spectroscopy: The proton NMR spectrum is predicted to show signals corresponding to the 18 protons of the molecule. The signals for the protons on the O-butyl group are expected at a lower field (higher ppm) compared to those on the S-butyl group due to the deshielding effect of the adjacent oxygen atom.

¹³C NMR Spectroscopy: The carbon NMR spectrum is anticipated to display eight distinct signals, one for each carbon atom in the two non-equivalent butyl chains. The carbon atom attached to the oxygen (Cα') is expected to be the most downfield-shifted carbon in the aliphatic region.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for Butyl butane-1-sulfonate Predicted values are based on standard chemical shift increments and data from analogous structures.

| Assignment (S-butyl) | Predicted ¹H Shift (ppm) | Predicted Multiplicity | Assignment (S-butyl) | Predicted ¹³C Shift (ppm) |

|---|---|---|---|---|

| Hα (S-CH₂) | 3.0 - 3.2 | Triplet (t) | Cα (S-CH₂) | 50 - 55 |

| Hβ (-CH₂-) | 1.7 - 1.9 | Sextet | Cβ (-CH₂-) | 25 - 30 |

| Hγ (-CH₂-) | 1.4 - 1.6 | Sextet | Cγ (-CH₂-) | 21 - 24 |

| Hδ (-CH₃) | 0.9 - 1.0 | Triplet (t) | Cδ (-CH₃) | 13 - 15 |

| Assignment (O-butyl) | Predicted ¹H Shift (ppm) | Predicted Multiplicity | Assignment (O-butyl) | Predicted ¹³C Shift (ppm) |

| Hα' (O-CH₂) | 4.1 - 4.3 | Triplet (t) | Cα' (O-CH₂) | 68 - 72 |

| Hβ' (-CH₂-) | 1.6 - 1.8 | Sextet | Cβ' (-CH₂-) | 30 - 35 |

| Hγ' (-CH₂-) | 1.3 - 1.5 | Sextet | Cγ' (-CH₂-) | 18 - 21 |

| Hδ' (-CH₃) | 0.9 - 1.0 | Triplet (t) | Cδ' (-CH₃) | 13 - 15 |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule. edinst.com These two methods are complementary; a vibrational mode that is weak or absent in the IR spectrum may be strong in the Raman spectrum, and vice versa. scitepress.org

For this compound, the most prominent vibrational features are associated with the sulfonate group (R-SO₂-O-R'). The key absorptions are the symmetric and asymmetric stretching vibrations of the S=O bonds.

Infrared (IR) Spectroscopy: The IR spectrum is expected to be dominated by strong absorption bands from the sulfonate group. The asymmetric stretch typically appears at a higher frequency than the symmetric stretch. blogspot.comlibretexts.org Additional bands corresponding to C-H stretching and bending, as well as S-O-C stretching, are also expected. acs.org

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to symmetric vibrations and bonds involving less polar or more polarizable groups. crimsonpublishers.com The symmetric S=O stretch is often a strong and sharp peak in the Raman spectrum. acs.org The C-S bond stretch, which can be weak in the IR spectrum, may also be more readily observed.

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretching (alkyl) | 2850 - 3000 | 2850 - 3000 | Medium-Strong |

| S=O Asymmetric Stretch | 1335 - 1372 | 1335 - 1372 | Strong (IR), Weak (Raman) |

| S=O Symmetric Stretch | 1168 - 1195 | 1168 - 1195 | Strong (IR), Strong (Raman) |

| C-O-S Stretch | 1000 - 1050 | 1000 - 1050 | Strong |

| S-O Stretch | 750 - 1000 | 750 - 1000 | Strong |

| C-S Stretch | 650 - 750 | 650 - 750 | Medium-Weak |

High-Resolution Mass Spectrometry for Molecular Mass and Fragmentation Studies

High-resolution mass spectrometry (HRMS) is essential for determining the exact molecular weight and elemental composition of a compound, as well as for studying its fragmentation patterns upon ionization. For this compound (C₈H₁₈O₃S), the expected monoisotopic mass is approximately 194.0977 g/mol .

Upon electron ionization (EI), the molecule will form a molecular ion [M]⁺•, which can then undergo various fragmentation pathways. The fragmentation of alkyl sulfonates is influenced by the stability of the resulting carbocations and radical species. Common fragmentation pathways for esters include cleavage of the C-O and S-C bonds. rsc.orgccsenet.org

Key fragmentation pathways may include:

Loss of butoxy radical (•OC₄H₉): Leading to the butanesulfonyl cation [C₄H₉SO₂]⁺.

Loss of a butyl radical (•C₄H₉): Leading to the [C₄H₉OSO₂]⁺ fragment.

Cleavage of the S-C bond: Forming a butyl cation [C₄H₉]⁺ (m/z 57), which is often a prominent peak for butyl-containing compounds. docbrown.infodocbrown.info

Rearrangement and elimination: Such as the loss of butene (C₄H₈) from the butyl groups.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment Ion | Formula | Notes |

|---|---|---|---|

| 194 | [C₈H₁₈O₃S]⁺• | C₈H₁₈O₃S | Molecular Ion (M⁺•) |

| 137 | [C₄H₉SO₂]⁺ | C₄H₉O₂S | M - •OC₄H₉ |

| 121 | [C₄H₉OSO]⁺ | C₄H₉O₂S | M - •C₄H₉ - O |

| 93 | [HSO₃]⁺ | HO₃S | Rearrangement product |

| 57 | [C₄H₉]⁺ | C₄H₉ | Butyl cation, likely a major peak |

| 41 | [C₃H₅]⁺ | C₃H₅ | Allyl cation, from fragmentation of butyl group |

X-ray Crystallography for Solid-State Structural Determination (if applicable)

Chromatographic Methods for Purity Assessment and Reaction Monitoring (e.g., GC, HPLC, TLC)

Chromatographic techniques are fundamental for separating components of a mixture and are routinely used to assess the purity of a synthesized compound and to monitor the progress of a chemical reaction.

Gas Chromatography (GC): Given its likely boiling point, this compound should be amenable to analysis by GC. This technique is well-suited for separating volatile and thermally stable compounds. nih.gov Derivatization to more volatile forms, such as sulfonyl chlorides, has been used to analyze related sulfonate compounds. semanticscholar.org GC coupled with a mass spectrometer (GC-MS) would be a powerful tool for both separation and identification. researchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the separation of a wide range of compounds. For alkyl sulfonates, which may lack a strong UV chromophore, detection can be achieved using methods like evaporative light scattering detection (ELSD), charged aerosol detection (CAD), or mass spectrometry (LC-MS). thermofisher.com Reversed-phase HPLC is commonly employed, often with ion-pairing reagents to improve the retention and peak shape of sulfonate-containing molecules. nih.govmdpi.com HPLC methods have been developed for the successful separation of various alkyl sulfonate homologs. sielc.comjst.go.jp

Thin-Layer Chromatography (TLC): TLC is a rapid and inexpensive method for qualitatively monitoring reaction progress and assessing sample purity. A suitable solvent system (mobile phase) would be developed to achieve good separation of this compound from starting materials and byproducts on a silica (B1680970) gel plate (stationary phase). Visualization would likely require staining, for example, with potassium permanganate (B83412) or iodine vapor, as the compound is not expected to be UV-active.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are powerful theoretical tools used to investigate the electronic structure, geometry, and reactivity of molecules. These in silico methods can predict spectroscopic properties, reaction energies, and transition state structures, providing insights that complement experimental findings.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it suitable for studying complex organic reactions. mdpi.com For this compound, DFT calculations could be employed to investigate various reaction pathways, such as hydrolysis or nucleophilic substitution.

Hydrolysis of sulfonate esters, for example, has been a subject of theoretical investigation to determine whether the reaction proceeds through a concerted or a stepwise addition-elimination mechanism. acs.orgnih.gov DFT studies on related sulfonic acid esterifications have been used to calculate activation barriers for different proposed mechanisms, such as Sₙ1 and Sₙ2 pathways. researchgate.net By modeling the reactants, transition states, and products, researchers can determine the most energetically favorable reaction route. For instance, DFT calculations using functionals like B3LYP or M06-2X with appropriate basis sets (e.g., 6-311+G(d,p)) and a solvent model can predict the Gibbs free energy of activation for potential degradation pathways, such as those initiated by radical species in specific environments. nih.govnih.govacs.org Such studies provide a molecular-level understanding of the compound's stability and reactivity.

Theoretical Assessment of Energetics and Transition States

The study of chemical reactions and conformational changes at a molecular level relies heavily on the theoretical assessment of potential energy surfaces. For a molecule like this compound, computational quantum chemistry methods are employed to map out the energies associated with different molecular arrangements. These calculations can elucidate the thermodynamics and kinetics of various processes, such as thermal decomposition or conformational isomerization.

Energetics: The stability of different conformers of this compound, arising from rotations around its various single bonds (e.g., C-C bonds in the butyl chains and the C-O-S-C linkage), can be quantified by calculating their relative energies. Methods like Density Functional Theory (DFT) or ab initio calculations (such as Møller-Plesset perturbation theory) would be suitable for this purpose. The results of such calculations would typically reveal the most stable (lowest energy) conformation and the energy penalties associated with less stable conformers.

Transition States: Transition state theory is fundamental to understanding the rates of chemical reactions. A transition state represents the highest energy point along a reaction coordinate. Locating the geometry and energy of a transition state is a primary goal of computational chemistry in this context. For this compound, this could involve modeling reactions such as hydrolysis or elimination. The energy difference between the reactants and the transition state, known as the activation energy, is a key determinant of the reaction rate.

Illustrative Data from a Hypothetical DFT Study:

The following table represents the kind of data that would be generated from a theoretical study on the conformational energetics of this compound. The values are hypothetical and serve to illustrate the concepts.

| Conformer | Dihedral Angle (C-O-S-C) | Relative Energy (kJ/mol) |

| Anti | 180° | 0.0 |

| Gauche | 60° | 5.2 |

This table is for illustrative purposes only. The values are not based on published research for this compound.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a powerful tool for understanding the dynamic behavior of molecules over time, including conformational changes and intermolecular interactions. An MD simulation of this compound would model the motions of its atoms based on a force field, which is a set of parameters describing the potential energy of the system.

Conformational Analysis: Due to the presence of two flexible butyl chains, this compound is expected to exhibit significant conformational flexibility. MD simulations can explore the accessible conformational space by tracking the evolution of dihedral angles along the carbon backbones and around the sulfonate ester linkage. mdpi.com The analysis of these trajectories can reveal the preferred conformations and the timescales of transitions between them. For instance, the butyl chains would be expected to rapidly interconvert between trans (anti) and gauche conformations. nih.gov The relaxation times of different parts of the molecule can also be investigated, with the terminal methyl groups likely showing faster motion than the atoms closer to the central sulfonate group. nih.gov

Intermolecular Interactions: In a condensed phase (liquid or solid), the behavior of this compound would be significantly influenced by intermolecular interactions. MD simulations can provide detailed insights into the nature and strength of these interactions. The primary intermolecular forces at play would be:

Van der Waals forces: These are ubiquitous and arise from temporary fluctuations in electron density. They would be the dominant attractive force between the nonpolar butyl chains.

Dipole-dipole interactions: The sulfonate ester group possesses a significant dipole moment due to the electronegative oxygen and sulfur atoms. These permanent dipoles would lead to electrostatic interactions between neighboring molecules, influencing their relative orientation.

Illustrative Data of Intermolecular Interaction Energies:

The following table provides an example of the types of interaction energies that could be calculated from an MD simulation of liquid this compound. The values are representative of what might be expected for a molecule of this type.

| Interaction Type | Typical Energy Range (kJ/mol) |

| Van der Waals (Butyl-Butyl) | -2 to -5 |

| Dipole-Dipole (Sulfonate-Sulfonate) | -5 to -15 |

This table is for illustrative purposes only. The values are not based on published research for this compound.

Applications in Advanced Organic Synthesis and Materials Science

Butyl Butane-1-sulfonate (B1229382) as an Intermediate in Fine Chemical Synthesis

As an ester of butanesulfonic acid, butyl butane-1-sulfonate possesses a butoxy group and a sulfonate group, making it a potential intermediate in the synthesis of fine chemicals. The sulfonate portion can function as a good leaving group, allowing the compound to act as a butylating agent under certain reaction conditions.

In organic synthesis, alkyl sulfonate esters are recognized for their capacity to transfer alkyl groups to nucleophiles. Although specific industrial applications detailing this compound as the primary choice for alkylation are not extensively documented in publicly available research, the general reactivity of alkyl sulfonates is a fundamental principle. The reaction involves the nucleophilic displacement of the butane-1-sulfonate anion by a suitable nucleophile, attaching the butyl group to the target molecule.

This reactivity is relevant in the pharmaceutical industry, where the formation of sulfonate esters is sometimes a concern. While the synthesis of sulfonate salt drugs in alcohol solvents under neutral or basic conditions does not lead to the formation of alkyl sulfonate impurities, the potential for these compounds to act as alkylating agents is well-established under different conditions. nih.gov This underlying reactivity underscores their potential, if deliberately synthesized, to serve as intermediates for creating the carbon skeletons required for various active pharmaceutical ingredients and agrochemicals.

While direct applications are sparse, the chemistry of sulfonate esters points to their utility as precursors. The more prominent role in synthesis, however, belongs to 1,4-butane sultone, the cyclic precursor to the 4-hydroxybutane-1-sulfonate structure. wikipedia.org This reagent is a highly efficient sulfo-alkylating agent used to introduce the sulfobutyl group (–(CH₂)₄–SO₃⁻) into molecules with nucleophilic functional groups, such as amines and hydroxyls. wikipedia.org This reaction is fundamental to creating a vast array of functionalized compounds, including zwitterionic materials and ionic liquids. For example, the reaction of 1,4-butane sultone with 1-alkylimidazoles produces imidazolium-based zwitterionic butane-1-sulfonates. researchgate.net

Functionalization of Polymeric Materials

The introduction of sulfonate groups into polymer chains is a powerful strategy for modifying material properties, particularly hydrophilicity, biocompatibility, and ionic conductivity. The sulfobutyl group is especially valuable in this context, and its incorporation is typically achieved using 1,4-butane sultone.

Polysulfobutylbetaines (SBBs) are a class of zwitterionic polymers containing both a positively charged ammonium (B1175870) group and a negatively charged sulfonate group separated by a butyl spacer. rsc.orgresearchgate.net These polymers are known for their unique solution behavior, including an upper critical solution temperature (UCST), where they become more soluble in water as the temperature increases. rsc.orgresearchgate.net

The synthesis of SBB copolymers often involves the post-polymerization modification of a precursor polymer. For instance, poly[2-(dimethylamino)ethyl methacrylate] can be reacted with 1,4-butane sultone to quaternize the amine groups and introduce the sulfobutyl functionality. rsc.orgresearchgate.net Research has shown that SBB copolymers exhibit significantly higher UCSTs than their sulfopropylbetaine (SPB) counterparts, which expands the temperature range for their "smart" behavior. rsc.orgresearchgate.net The properties of these copolymers can be precisely controlled by adjusting factors like the degree of polymerization and the molar composition of different monomers. rsc.orgresearchgate.net

| Degree of Polymerization | UCST Cloud Point (°C) |

|---|---|

| 66 | 27 |

| 186 | 77 |

This table is based on data indicating that for a series of SBB methacrylate homopolymers, the measured UCST cloud points increased with an increasing degree of polymerization. rsc.orgresearchgate.net

Polysaccharides such as cellulose (B213188) are abundant, renewable biopolymers, but their utility is often limited by poor solubility in water and common organic solvents. mdpi.com Chemical modification, including the introduction of sulfonate groups, can dramatically alter their properties. The reaction of 1,4-butane sultone with cellulose in an alkaline solution introduces sulfobutyl ether groups, converting the water-insoluble polysaccharide into a highly water-soluble derivative. wikipedia.org

This derivatization is a key application of 1,4-butane sultone. For example, reacting β-cyclodextrin with 1,4-butane sultone in a sodium hydroxide (B78521) solution produces sulfobutyl ether-beta-cyclodextrin (SBECD). wikipedia.org This modification increases the water solubility of β-cyclodextrin from 18.5 g/L to over 900 g/L at 25°C, making it an effective solubilizing agent for poorly soluble drugs. wikipedia.org Similar sulfation and sulfonation techniques are applied to other polysaccharides to create materials for biomedical applications, including anticoagulants and antivirals. mdpi.com

Development of Novel Catalytic Systems

The sulfobutyl group, introduced via 1,4-butane sultone, is instrumental in the design of advanced catalytic systems, particularly functionalized ionic liquids. Ionic liquids are salts with low melting points that can serve as non-volatile, recyclable solvents and catalysts.

By reacting 1,4-butane sultone with a base like triethylamine, a zwitterionic intermediate is formed, which can then be protonated with a strong acid (e.g., sulfuric acid) to create a Brønsted acidic ionic liquid. wikipedia.org One such example is 4-triethylammonium butane-1-sulfonic acid hydrogensulfate, which serves as an effective and recyclable acid catalyst in various organic reactions. wikipedia.org Similarly, functionalized ionic liquids have been synthesized by reacting 1-vinylimidazole (B27976) and 1,4-butane sultone and then supporting the product on a mesoporous material like SBA-15. This solid-supported ionic liquid has demonstrated catalytic activity in reactions such as the alkylation of p-cresol (B1678582) with tert-butyl alcohol. These catalytic systems are part of a greener approach to chemistry, offering advantages in catalyst separation and reuse.

Surface Active Agents and Interfacial Phenomena

Generally, sodium alkyl sulfonates are well-known anionic surfactants used in a variety of cleaning and industrial applications. atamanchemicals.com These compounds are effective at reducing surface tension, which allows for the wetting of surfaces and the emulsification of oils and fats. sancolo.comgreenagrochem.com The cleaning power of these surfactants is attributed to their ability to form micelles that encapsulate dirt and grease, allowing them to be washed away. atamanchemicals.com Petroleum sulfonates have also been studied for their role in emulsification to enhance oil recovery. scu.edu.cn

The relationship between the molecular structure of a surfactant and its activity is a key area of study. For alkyl sulfonates, factors such as the length of the alkyl chain and the position of the sulfonate group can significantly impact properties like critical micelle concentration (CMC), surface tension reduction, and foaming ability. tandfonline.comnih.gov

A comparative study of sodium decyl sulfonate and sodium decyl sulfate (B86663) highlighted that even a small structural difference, such as the presence of a bridging oxygen atom in the sulfate, can lead to variations in their micellar structures. nih.gov Linear alkyl sulfonates are often preferred over branched versions due to their biodegradability. taylorandfrancis.com The effectiveness of a sulfonate surfactant is also influenced by its interaction with electrolytes, which can affect micelle growth. nih.gov Without specific experimental data for this compound, its precise structure-activity relationships as a surfactant remain theoretical.

Emerging Applications in Specialized Chemical Processes

Currently, there is no specific information in the scientific literature pointing to emerging applications of this compound in specialized chemical processes. The compound is listed in chemical databases and is available from commercial suppliers, indicating its use in research or as a reference standard. nih.govaxios-research.com For instance, it has been noted as a reference standard for the API Tirofiban. axios-research.com

The precursor to many sulfonate-containing compounds, 1,4-butane sultone, is a versatile intermediate used in the synthesis of sulfonated surfactants, materials for photo development, and in the preparation of certain active pharmaceutical ingredients. hopaxfc.com This suggests that derivatives of butane (B89635) sulfonic acid and its esters could potentially find use in a variety of specialized applications, though specific examples for this compound are yet to be reported.

Q & A

Basic Research Questions

Q. What laboratory-scale synthesis methods yield high-purity butyl butane-1-sulfonate derivatives, and how can reproducibility be ensured?

- Methodological Answer : A robust synthesis involves reacting butanesultone with nucleophiles (e.g., 1-methylimidazole) under inert nitrogen for 48 hours at room temperature, followed by purification via repeated washing with toluene/diethyl ether to achieve >95% yield . Key steps include strict control of stoichiometry (e.g., 31.97 mmol butanesultone with 32.25 mmol 1-methylimidazole) and vacuum drying to remove residual solvents. Reproducibility requires precise documentation of reaction parameters (time, temperature, molar ratios) and validation through spectroscopic characterization .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) is essential for verifying molecular structure. For example, NMR peaks at δ 1.71–3.12 ppm (alkyl chain protons) and NMR signals at δ 20.8–60.4 ppm confirm backbone integrity . Infrared (IR) spectroscopy identifies sulfonate groups (S=O stretching at 1050–1200 cm) . Cross-referencing with databases like SDBS ensures data accuracy .

Q. How should researchers assess the stability of this compound under varying storage conditions?

- Methodological Answer : Accelerated degradation studies under oxidative conditions (e.g., HO) reveal stability thresholds. For example, 30% aqueous HO induces overoxidation to butane-1,4-disulfinate within 48 hours at 40°C . Monitor degradation via periodic NMR to detect new peaks (e.g., δ 2.93 ppm for disulfinate) and quantify purity loss. Store samples in anhydrous, inert atmospheres at ≤25°C to minimize hydrolysis .

Advanced Research Questions

Q. How can reaction parameters for sulfonate esterification be optimized to minimize side reactions?

- Methodological Answer : Kinetic studies using time-resolved NMR identify optimal reaction windows. For example, limiting oxidation with HO to 15 minutes prevents overoxidation while achieving >90% conversion . Design experiments using factorial methods (e.g., varying temperature, catalyst loading) and analyze via LC-MS to track intermediates. Statistical tools like ANOVA can isolate significant variables .

Q. How should researchers resolve contradictions in spectroscopic data between synthesis batches?

- Methodological Answer : Systematic batch comparison involves:

- Step 1 : Replicate synthesis under identical conditions to rule out procedural errors .

- Step 2 : Validate instrumentation calibration using reference standards (e.g., sodium 1-butanesulfonate in ) .

- Step 3 : Use heteronuclear correlation spectroscopy (HSQC, HMBC) to resolve ambiguous / NMR signals .

- Step 4 : Cross-check with independent techniques (e.g., mass spectrometry for molecular weight confirmation) .

Q. What mechanistic insights can computational modeling provide for sulfonate esterification reactions?

- Methodological Answer : Density Functional Theory (DFT) simulations model transition states and activation energies. For example, calculate the energy barrier for nucleophilic attack by imidazole on butanesultone to identify rate-limiting steps. Pair computational results with experimental kinetic data (e.g., Arrhenius plots from variable-temperature NMR) to validate mechanisms .

Q. How can degradation pathways of this compound be characterized in environmental or biological systems?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.